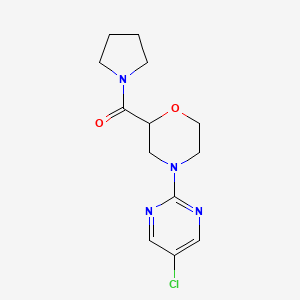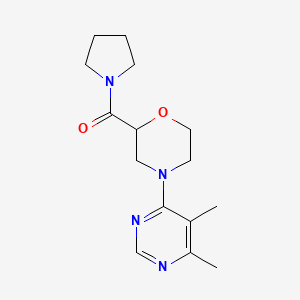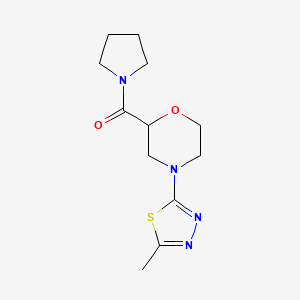![molecular formula C17H24N4O2 B6470906 4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-5,6,7,8-tetrahydroquinazoline CAS No. 2640973-48-2](/img/structure/B6470906.png)
4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-5,6,7,8-tetrahydroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-5,6,7,8-tetrahydroquinazoline” is a complex organic molecule that features both pyrrolidine and morpholine rings . Pyrrolidine, also known as tetrahydropyrrole, is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Morpholine is an organic compound having the chemical formula O(CH2CH2)2NH . This heterocycle features both amine and ether functional groups .
Synthesis Analysis
The synthesis of such a compound would likely involve the construction of the pyrrolidine and morpholine rings, followed by their functionalization . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, and the reaction conditions are reported in the literature . Similarly, morpholine can be prepared industrially by the reaction of 1,4-butanediol and ammonia .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of both pyrrolidine and morpholine rings . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The morpholine ring, on the other hand, features both amine and ether functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyrrolidine and morpholine rings . The pyrrolidine ring, due to its sp3-hybridization, allows efficient exploration of the pharmacophore space . The morpholine ring, with its amine and ether functional groups, could also participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrrolidine and morpholine rings . The pyrrolidine ring, due to its sp3-hybridization, contributes to the stereochemistry of the molecule . The morpholine ring, with its amine and ether functional groups, could influence the compound’s solubility and reactivity .Mechanism of Action
The mechanism of action of this compound would likely depend on its interactions with biological targets. The pyrrolidine ring and its derivatives have been reported to exhibit bioactive properties with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Future Directions
The compound “4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-5,6,7,8-tetrahydroquinazoline” could be of interest in the field of medicinal chemistry. The pyrrolidine ring and its derivatives have been reported to exhibit bioactive properties with target selectivity . Therefore, this compound could potentially be explored for its therapeutic potential in future research .
Properties
IUPAC Name |
pyrrolidin-1-yl-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)morpholin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c22-17(20-7-3-4-8-20)15-11-21(9-10-23-15)16-13-5-1-2-6-14(13)18-12-19-16/h12,15H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKBDAJAPCNBJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCOC(C3)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(pyrrolidine-1-carbonyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]morpholine](/img/structure/B6470838.png)

![4-[1-(2-methylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6470853.png)
![4-[1-(6-methylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6470859.png)
![4-[1-(5-chloropyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6470867.png)
![4-[1-(4-methylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6470876.png)
![2-(methylsulfanyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine](/img/structure/B6470877.png)
![3-chloro-4-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6470880.png)
![2-(pyrrolidine-1-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B6470890.png)
![4,6-dimethoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B6470904.png)
![4-[1-(5,6-dimethylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6470912.png)
![5-fluoro-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine](/img/structure/B6470918.png)

